5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes difluoromethyl, dimethoxyphenyl, dimethylphenyl, and sulfanyl groups attached to a pyrido[2,3-d]pyrimidinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Addition: The difluoromethyl group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: The compound’s chemical properties make it useful in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the dimethoxyphenyl and dimethylphenyl groups contribute to its overall stability and specificity. The sulfanyl group may participate in redox reactions, further modulating the compound’s activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one include:
2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]oxazole: Shares the dimethoxyphenyl group but differs in the core structure and fluorine substitution.
3,5-Dimethylphenyl isocyanate: Contains the dimethylphenyl group but has a different functional group and core structure.
The uniqueness of this compound lies in its combination of functional groups and the pyrido[2,3-d]pyrimidinone core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21F2N3O3S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21F2N3O3S/c1-12-6-5-7-17(13(12)2)29-22-20(23(30)28-24(29)33)15(21(25)26)11-16(27-22)14-8-9-18(31-3)19(10-14)32-4/h5-11,21H,1-4H3,(H,28,30,33) |
InChI Key |
ILGWBHLPRWITID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C(F)F)C(=O)NC2=S)C |
Origin of Product |
United States |
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